5-(3-Methoxyphenyl)-1h-pyrrolo[2,3-b]pyridine
Overview
Description
5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling a 5-bromo-1H-pyrrolo[2,3-b]pyridine with a 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in its substitution pattern.
2H-pyrazolo[4,3-c]pyridine: Another structurally related compound with different biological activities.
3-amino-1H-pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory properties.
Uniqueness
5-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution with a 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-4-2-3-10(8-13)12-7-11-5-6-15-14(11)16-9-12/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRDWKZTOPMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C3C(=C2)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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